3-Chloro-4-fluoroaniline has been explored as a potential building block for the synthesis of novel pharmaceuticals []. Its unique combination of functional groups (a chlorine atom, a fluorine atom, and an amine group) allows for diverse chemical modifications, potentially leading to compounds with various therapeutic properties. Studies have investigated its application in the development of:
The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (amine) groups in 3-chloro-4-fluoroaniline makes it an interesting candidate for material science applications. Studies have explored its potential use in:
3-Chloro-4-fluoroaniline (C6H5ClFN) is an aromatic organic compound. It is a derivative of aniline (aminobenzene), where a chlorine atom (Cl) is attached at the third position and a fluorine atom (F) is attached at the fourth position of the benzene ring.
3-Chloro-4-fluoroaniline has a benzene ring structure with a chlorine atom attached at the third position and a fluorine atom attached at the fourth position, and an amino group (NH2) attached to the first position. The presence of these substituents influences the electronic properties of the molecule. The chlorine atom is an electron-withdrawing group, while the fluorine atom is a weaker electron-withdrawing group. This creates a dipole moment in the molecule and affects its reactivity [].
3-Chloro-4-fluoroaniline can participate in various chemical reactions due to the presence of the amino group. Some reactions of scientific interest include:
The amino group can react with acylating agents (such as acid chlorides or anhydrides) to form amides [].
Under acidic conditions with sodium nitrite, 3-chloro-4-fluoroaniline can be diazotized to form a diazonium salt, which is a useful intermediate for further transformations [].
The presence of the chlorine and fluorine atoms can activate the benzene ring for electrophilic aromatic substitution reactions, allowing the introduction of new functional groups [].
3-Chloro-4-fluoroaniline is a hazardous compound and should be handled with appropriate safety precautions. It is:
When handling this compound, it is essential to wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also important to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 3-chloro-4-fluoroaniline from reputable chemical suppliers [, ].
Corrosive;Acute Toxic;Irritant;Health Hazard